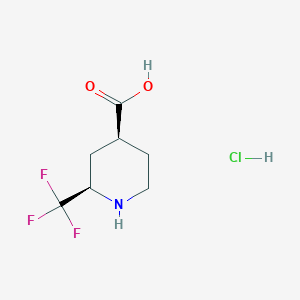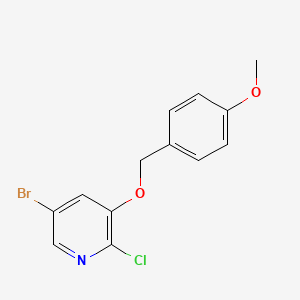
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine is a chemical compound with the molecular formula C13H11BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and methoxybenzyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Bromination: The 2-chloropyridine undergoes bromination using bromine or a brominating agent to form 5-bromo-2-chloropyridine.
Methoxybenzylation: The 5-bromo-2-chloropyridine is then reacted with 4-methoxybenzyl alcohol in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, which can affect biological systems. The methoxybenzyl group can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: A simpler derivative without the methoxybenzyl group.
3-Bromo-5-((4-methoxybenzyl)oxy)pyridine: A structural isomer with the bromine and chlorine atoms in different positions.
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: A related compound with an amide group instead of the pyridine ring.
Uniqueness
The uniqueness of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H11BrClNO2 |
|---|---|
Poids moléculaire |
328.59 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H11BrClNO2/c1-17-11-4-2-9(3-5-11)8-18-12-6-10(14)7-16-13(12)15/h2-7H,8H2,1H3 |
Clé InChI |
OSLPRZXCCBDZLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
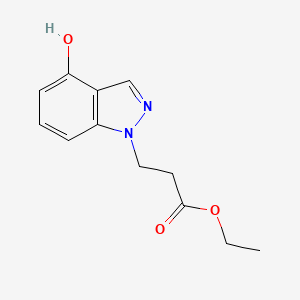


![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)

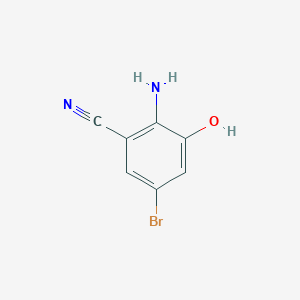
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
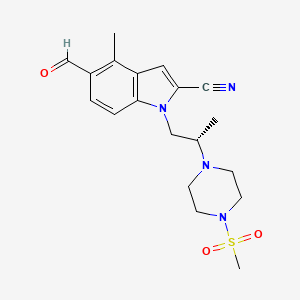
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)

